2-Bromo-1-mesitylethanone 2-Bromo-1-mesitylethanone
Brand Name: Vulcanchem
CAS No.: 4225-92-7
VCID: VC1965709
InChI: InChI=1S/C11H13BrO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3
SMILES: CC1=CC(=C(C(=C1)C)C(=O)CBr)C
Molecular Formula: C11H13BrO
Molecular Weight: 241.12 g/mol

2-Bromo-1-mesitylethanone

CAS No.: 4225-92-7

Cat. No.: VC1965709

Molecular Formula: C11H13BrO

Molecular Weight: 241.12 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-mesitylethanone - 4225-92-7

CAS No. 4225-92-7
Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
IUPAC Name 2-bromo-1-(2,4,6-trimethylphenyl)ethanone
Standard InChI InChI=1S/C11H13BrO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3
Standard InChI Key HRAZXKYOYNRVMU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)C(=O)CBr)C
Canonical SMILES CC1=CC(=C(C(=C1)C)C(=O)CBr)C

Physical and Chemical Properties

Basic Identification Data

The compound is identified through various registration systems as summarized in Table 1.

ParameterValue
CAS Number4225-92-7
IUPAC Name2-bromo-1-(2,4,6-trimethylphenyl)ethanone
Molecular FormulaC₁₁H₁₃BrO
Molecular Weight241.12 g/mol
InChIInChI=1S/C11H13BrO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3
InChIKeyHRAZXKYOYNRVMU-UHFFFAOYSA-N

Table 1: Identification parameters of 2-Bromo-1-mesitylethanone

Physical Properties

2-Bromo-1-mesitylethanone appears as a white to light yellow crystalline solid at room temperature . Its physical properties, as determined from various analytical methods, are presented in Table 2.

PropertyValue
Physical State (20°C)Solid
AppearanceWhite to light yellow/orange powder or crystal
Melting Point323-324 K (approximately 50-51°C)
SolubilitySoluble in organic solvents such as ethyl acetate
Crystal SystemOrthorhombic
Space GroupPbca

Table 2: Physical properties of 2-Bromo-1-mesitylethanone

Structural Features

The molecular structure of 2-Bromo-1-mesitylethanone features several notable characteristics:

  • The carbon atoms adjacent to the benzene ring are almost coplanar with the ring itself, with a maximum deviation of 0.035 Å .

  • The compound possesses a carbonyl group that can participate in hydrogen bonding.

  • In the crystal structure, weak intermolecular C—H⋯O interactions link the molecules into chains along the b-axis .

  • A very weak C—H⋯π interaction is also present in the crystal structure .

Crystal Structure Analysis

The crystal structure of 2-Bromo-1-mesitylethanone has been thoroughly investigated using X-ray crystallography. The compound crystallizes in an orthorhombic system with space group Pbca . The unit cell parameters are:

ParameterValue
a15.379(3) Å
b8.2820(17) Å
c17.374(4) Å
Volume2212.9(8) ų
Z8
Density1.447 Mg m⁻³

Table 3: Crystal structure parameters of 2-Bromo-1-mesitylethanone

The crystal structure analysis reveals that the adjacent carbon atoms are almost coplanar with the aromatic ring, with a maximum deviation of 0.035 Å . The molecules are linked into chains along the b-axis through weak intermolecular C—H⋯O interactions, while a very weak C—H⋯π interaction also contributes to the crystal packing .

The hydrogen bond geometry, which plays a crucial role in the crystal packing, is presented in Table 4:

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
C9—H9B⋯O0.962.523.462(7)166
C11—H11A⋯O0.972.363.308(7)167
C7—H7C⋯Cg10.962.943.722(3)140

Table 4: Hydrogen bond geometry in 2-Bromo-1-mesitylethanone crystal structure

Note: Cg1 represents the centroid of the C1–C6 ring.

Synthesis and Preparation

Synthetic Routes

The primary method for synthesizing 2-Bromo-1-mesitylethanone involves the bromination of 1-mesitylethanone (also known as 2,4,6-trimethylacetophenone). This reaction follows a general alpha-bromination pathway, where the bromine atom is introduced at the alpha position relative to the carbonyl group.

Reaction Conditions

The typical reaction conditions for the synthesis of 2-Bromo-1-mesitylethanone include:

  • Reagents: Bromine (Br₂) as the brominating agent

  • Solvents: Carbon tetrachloride (CCl₄) or chloroform (CHCl₃)

  • Conditions: The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Crystals suitable for X-ray analysis can be prepared by dissolving the compound (0.2 g) in ethyl acetate (50 ml) and allowing the solvent to evaporate slowly at room temperature for approximately three days .

Chemical Reactivity

Types of Reactions

2-Bromo-1-mesitylethanone demonstrates versatile reactivity, participating in several types of chemical transformations:

Nucleophilic Substitution Reactions

The bromine atom at the alpha position relative to the carbonyl group makes 2-Bromo-1-mesitylethanone an excellent substrate for nucleophilic substitution reactions. Various nucleophiles can attack the carbon atom bonded to the bromine, displacing the bromine and forming new bonds. This reactivity is utilized in the synthesis of more complex organic compounds.

Reduction Reactions

The compound can undergo reduction reactions, particularly at the carbonyl group. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for this purpose.

Oxidation Reactions

Oxidation of 2-Bromo-1-mesitylethanone can lead to the formation of corresponding carboxylic acids or other oxidized derivatives using appropriate oxidizing agents.

Reaction Mechanisms

The mechanism of action of 2-Bromo-1-mesitylethanone primarily involves its reactivity as an electrophile due to the presence of the bromine atom. Nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The reactivity is influenced by the electronic effects of the mesityl group, which can stabilize transition states and intermediates during the reaction.

Applications

Research Applications

2-Bromo-1-mesitylethanone serves several important functions in scientific research:

  • It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • The compound is utilized in the synthesis of organic electronic devices, as mentioned by Rose et al. (2008) .

  • It serves as a key intermediate in the synthesis of various heterocyclic compounds, including benzofuran derivatives, which have shown promising biological activities .

Industrial Applications

In industrial settings, 2-Bromo-1-mesitylethanone finds application in:

  • The production of specialty chemicals

  • As an intermediate in the manufacture of materials for electronic devices

  • The synthesis of compounds with potential pharmaceutical applications

Comparison with Similar Compounds

Some related compounds include:

  • 2-Bromo-1-phenylethanone: Similar structure but with a phenyl group instead of a mesityl group

  • 2-Bromo-1-tetralone: Contains a fused ring system (as seen in search result )

  • 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone: Has a different pattern of methyl substitution on the phenyl ring

The uniqueness of 2-Bromo-1-mesitylethanone stems from the presence of the mesityl group, which provides specific steric and electronic properties that influence its reactivity patterns in chemical transformations.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator